molecular formula C16H16N6O2 B2364093 2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1795303-62-6

2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No. B2364093
M. Wt: 324.344
InChI Key: KFHIHWAMLOUFFN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple heterocyclic rings, including a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine ring and a pyridazinone ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For instance, the pyridazinone ring might be involved in reactions with nucleophiles or bases .

Scientific Research Applications

Synthesis of Heterocyclic Systems

The compound has been utilized in the synthesis of various heterocyclic systems. For example, it has played a role in the preparation of derivatives such as pyrido[1,2-a]pyrimidines, pyrimido[1,2-b]pyridazines, and pyrazolo[1,5-a]pyrimidines. These compounds are synthesized through reactions involving heterocyclic α-amino compounds in acetic acid, demonstrating the compound's versatility in generating a diverse array of heterocyclic structures with potential biological activities (Stanovnik et al., 1990).

Antimicrobial and Antibacterial Activities

Research has also explored the antimicrobial and antibacterial potential of derivatives synthesized from the compound. For instance, synthesized compounds have been evaluated against various microorganisms, showing potent antimicrobial activity. Such studies indicate the compound's relevance in the development of new antibacterial agents, highlighting its importance in addressing the challenges posed by antibiotic resistance (Azab et al., 2013).

Potential Anticancer Agents

The synthesis of derivatives has also shown promising results in anticancer activity. For instance, pyrazolo[3,4-d]pyrimidin-4-ones derivatives synthesized from the compound have been tested against cancer cell lines, with some derivatives displaying potent inhibitory activity. This suggests the compound's derivatives could serve as a basis for developing new anticancer agents, contributing to cancer research and therapy (Abdellatif et al., 2014).

properties

IUPAC Name

2-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-11-7-14-17-8-12-9-20(6-4-13(12)22(14)19-11)16(24)10-21-15(23)3-2-5-18-21/h2-3,5,7-8H,4,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHIHWAMLOUFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)CN4C(=O)C=CC=N4)C=NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one

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